5-tert-Butyl-m-xylene's primary application in scientific research lies in its role as a crucial intermediate for the synthesis of various chemicals. Its tert-butyl group (a bulky three-carbon fragment) and a methyl group positioned at specific locations on the molecule (meta position of the benzene ring) provide valuable functional groups for further chemical transformations [].
One prominent example is the synthesis of 5-tert-Butyl isophthalic acid (TBIA) []. TBIA is a key component in the production of polyester resins, widely used in various applications like coatings, films, and engineering plastics []. Research explores using 5-tert-Butyl-m-xylene as a starting material for the efficient production of high-purity TBIA [].
Research is ongoing to explore the potential of 5-tert-Butyl-m-xylene in other scientific research areas. Due to its unique chemical structure, it might serve as a:
5-tert-Butyl-m-xylene, also known as 1,3-dimethyl-5-tert-butylbenzene, is an organic compound with the molecular formula C₁₂H₁₈. It features a tert-butyl group attached to the meta position of a xylene structure, which consists of two methyl groups at the 1 and 3 positions. This compound is primarily used as an intermediate in various chemical syntheses, particularly in the production of specialty chemicals and polymers .
Several methods exist for synthesizing 5-tert-butyl-m-xylene:
Several compounds share structural similarities with 5-tert-butyl-m-xylene. Here is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
m-Xylene | Two methyl groups at positions 1 and 3 | Lacks tert-butyl group; simpler structure |
4-tert-Butyl-m-xylene | Tert-butyl group at position 4 | Different positional isomer with varying reactivity |
5-tert-Butyl-2,4,6-trinitro-m-xylene | Nitro groups at positions 2, 4, and 6 | Highly explosive; distinct functional groups |
Musk xylene | Three nitro substituents | Used primarily in fragrances; different functional profile |
The presence of the tert-butyl group at the meta position distinguishes 5-tert-butyl-m-xylene from its positional isomers and other similar compounds, affecting its chemical reactivity and applications significantly.
Irritant